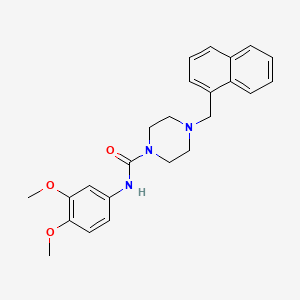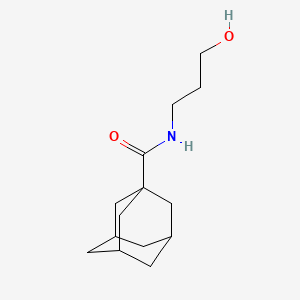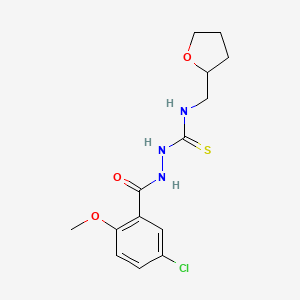
N-(3,4-dimethoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide, also known as URB597, is a synthetic compound that has been developed for its potential therapeutic applications. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to increase the levels of endocannabinoids in the brain.
Mecanismo De Acción
N-(3,4-dimethoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide works by inhibiting the activity of FAAH, which is an enzyme that breaks down endocannabinoids in the brain. By inhibiting FAAH, N-(3,4-dimethoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide increases the levels of endocannabinoids, which can then bind to cannabinoid receptors in the brain. This leads to the activation of various signaling pathways that are involved in the regulation of mood, pain, and inflammation.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of anandamide, which is an endocannabinoid that is involved in the regulation of mood, pain, and appetite. N-(3,4-dimethoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has also been shown to reduce inflammation and oxidative stress in the brain. It has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a selective inhibitor of FAAH, which means that it does not affect other enzymes in the brain. It has also been shown to have good pharmacokinetic properties, which means that it can easily cross the blood-brain barrier. However, N-(3,4-dimethoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has some limitations as well. It is not very stable and can degrade quickly in the presence of light and air. It also has a short half-life, which means that it needs to be administered frequently to maintain its effects.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide. One possible direction is to study its potential use in the treatment of addiction. N-(3,4-dimethoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction. Another possible direction is to study its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-(3,4-dimethoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has been shown to have neuroprotective effects in animal models of these disorders. Finally, there is a need for further studies to optimize the pharmacokinetic properties of N-(3,4-dimethoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide, such as increasing its stability and half-life, to improve its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of endocannabinoids in the brain, which are known to have neuroprotective and anti-inflammatory effects. N-(3,4-dimethoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has been studied for its potential use in the treatment of anxiety, depression, pain, and addiction.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-29-22-11-10-20(16-23(22)30-2)25-24(28)27-14-12-26(13-15-27)17-19-8-5-7-18-6-3-4-9-21(18)19/h3-11,16H,12-15,17H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCTZBDFFUUCHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4819593.png)
![N-cyclopentyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4819603.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B4819609.png)



![3-[1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4819634.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4819638.png)

![methyl 10-cyclopropyl-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4819663.png)